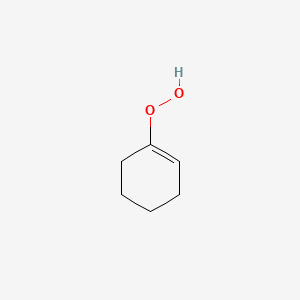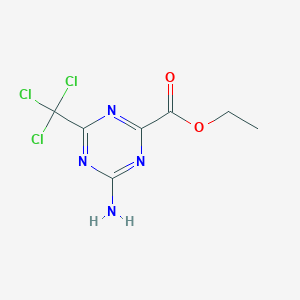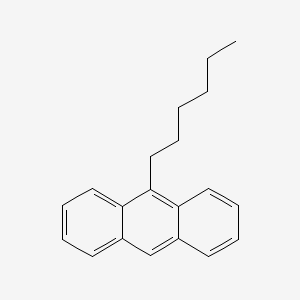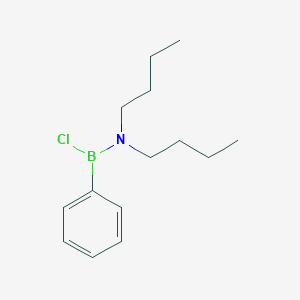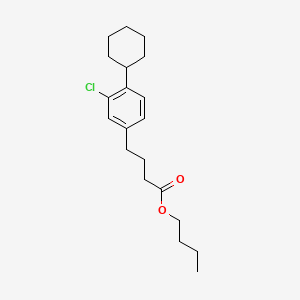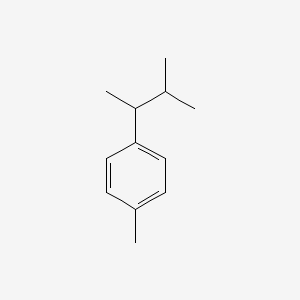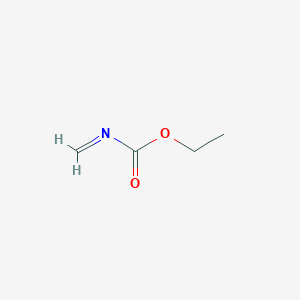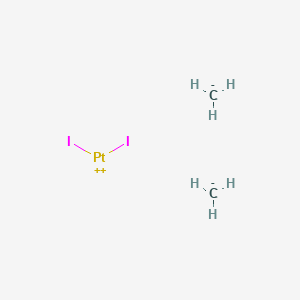
Platinum, diiododimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, diiododimethyl- is a coordination compound consisting of a platinum center bonded to two iodine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum, diiododimethyl- typically involves the reaction of platinum precursors with iodine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of platinum, diiododimethyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Platinum, diiododimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine or methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, platinum, diiododimethyl- is used as a precursor for the synthesis of other platinum complexes. Its reactivity and stability make it a valuable starting material for various catalytic and coordination chemistry studies.
Biology and Medicine
Platinum-based compounds are known for their ability to interact with DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, platinum, diiododimethyl- is used in catalysis for chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are leveraged to enhance reaction rates and selectivity in various industrial applications .
Mechanism of Action
The mechanism of action of platinum, diiododimethyl- involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of DNA processes ultimately triggers cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA adducts.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand environment.
Uniqueness
Platinum, diiododimethyl- is unique due to its specific ligand arrangement, which can influence its reactivity and interaction with biological targets. The presence of iodine and methyl groups provides distinct electronic and steric properties compared to other platinum compounds .
Properties
CAS No. |
31926-38-2 |
|---|---|
Molecular Formula |
C2H6I2Pt |
Molecular Weight |
478.96 g/mol |
IUPAC Name |
carbanide;diiodoplatinum(2+) |
InChI |
InChI=1S/2CH3.2HI.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
YOBJWMIICXHCEW-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].I[Pt+2]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


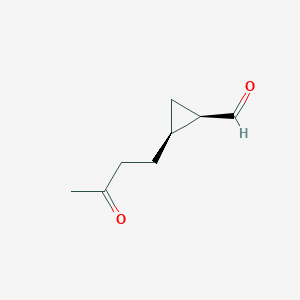

![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

